molecular formula C18H24N2O2S B5409954 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide

4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No. B5409954
M. Wt: 332.5 g/mol
InChI Key: CDMUOXHJRBSJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide involves the inhibition of this compound. This compound is a family of serine/threonine kinases that play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of this compound can lead to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, this compound inhibition can also reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. It has also been shown to reduce the accumulation of amyloid-beta peptides in the brain by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of amyloid-beta peptides.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide in lab experiments include its potent inhibition of this compound, which can lead to the suppression of cell growth and induction of apoptosis in cancer cells. Additionally, it has been shown to reduce the accumulation of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer and Alzheimer's disease. Another direction is to study its potential toxicity and optimal dosage and administration route. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of this compound.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in cancer and Alzheimer's disease. Its mechanism of action involves the inhibition of this compound, which can lead to the suppression of cell growth and induction of apoptosis in cancer cells, as well as the reduction of amyloid-beta peptides in the brain. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further studies are needed to determine its optimal dosage and administration route, as well as its potential toxicity and interactions with other drugs.

Synthesis Methods

The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide involves several steps. The first step is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-aminoethyl)phenol to form the benzamide intermediate. Finally, the benzamide intermediate is reacted with 3-hydroxy-3-methylbutyryl chloride to form the desired compound.

Scientific Research Applications

4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-13-16(23-12-20-13)9-11-19-17(21)15-6-4-14(5-7-15)8-10-18(2,3)22/h4-7,12,22H,8-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMUOXHJRBSJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCNC(=O)C2=CC=C(C=C2)CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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